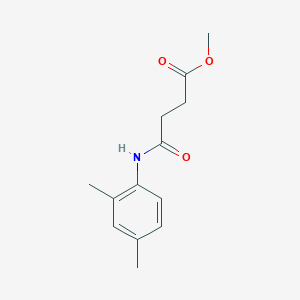![molecular formula C29H22N2O5 B326485 2-(4-phenoxyphenyl)hexahydro-1,1',3,3'(2H,2'H,4H)-tetraoxospiro(pyrrolo[3,4-a]pyrrolizine-4,2'-[1'H]-indene)](/img/structure/B326485.png)
2-(4-phenoxyphenyl)hexahydro-1,1',3,3'(2H,2'H,4H)-tetraoxospiro(pyrrolo[3,4-a]pyrrolizine-4,2'-[1'H]-indene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Phenoxyphenyl)spiro[3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine-4,2’-indene]-1,1’,3,3’-tetrone is a complex organic compound known for its unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenoxyphenyl)spiro[3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine-4,2’-indene]-1,1’,3,3’-tetrone typically involves multi-step organic reactions. The starting materials often include phenoxybenzene derivatives and pyrrolizine intermediates. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
化学反応の分析
Types of Reactions
2-(4-Phenoxyphenyl)spiro[3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine-4,2’-indene]-1,1’,3,3’-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenoxy and pyrrolizine groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
2-(4-Phenoxyphenyl)spiro[3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine-4,2’-indene]-1,1’,3,3’-tetrone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 2-(4-Phenoxyphenyl)spiro[3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine-4,2’-indene]-1,1’,3,3’-tetrone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s spiro structure allows it to fit into unique binding sites, modulating biological pathways and exerting its effects.
類似化合物との比較
Similar Compounds
- (3aS,8bR)-2-(3,4-dichlorophenyl)spiro[3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine-4,6’-indolo[2,1-b]quinazoline]-1,3,12’-trione
- 7-chloro-2’-(2-fluorophenyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione
Uniqueness
2-(4-Phenoxyphenyl)spiro[3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine-4,2’-indene]-1,1’,3,3’-tetrone is unique due to its specific spiro structure and the presence of both phenoxy and pyrrolizine groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C29H22N2O5 |
|---|---|
分子量 |
478.5 g/mol |
IUPAC名 |
2-(4-phenoxyphenyl)spiro[3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine-4,2//'-indene]-1,1//',3,3//'-tetrone |
InChI |
InChI=1S/C29H22N2O5/c32-25-20-9-4-5-10-21(20)26(33)29(25)24-23(22-11-6-16-30(22)29)27(34)31(28(24)35)17-12-14-19(15-13-17)36-18-7-2-1-3-8-18/h1-5,7-10,12-15,22-24H,6,11,16H2 |
InChIキー |
JQFKTQNTCKOMTK-UHFFFAOYSA-N |
SMILES |
C1CC2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=CC=C5)C6(N2C1)C(=O)C7=CC=CC=C7C6=O |
正規SMILES |
C1CC2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=CC=C5)C6(N2C1)C(=O)C7=CC=CC=C7C6=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


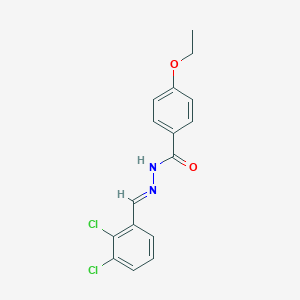
![N'-[(5-nitro-2-furyl)methylene]-4-biphenylcarbohydrazide](/img/structure/B326414.png)
![N'-[1-(4-aminophenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B326415.png)


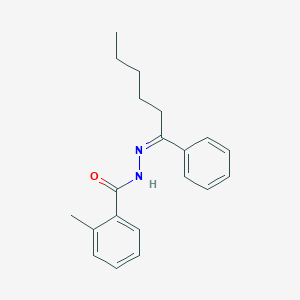
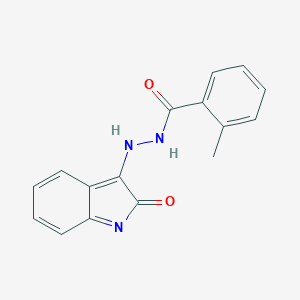

![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-{3-nitrobenzoyl}oxime](/img/structure/B326425.png)
![4-[(2-oxoindol-3-yl)amino]benzamide](/img/structure/B326426.png)
![2-[[(Z)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B326427.png)
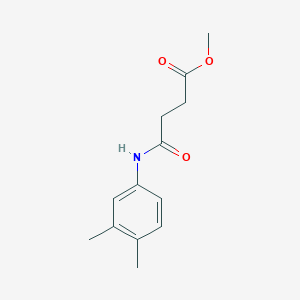
![N-(2,4-dimethylphenyl)-4-[2-(2-furylmethylene)hydrazino]-4-oxobutanamide](/img/structure/B326429.png)
